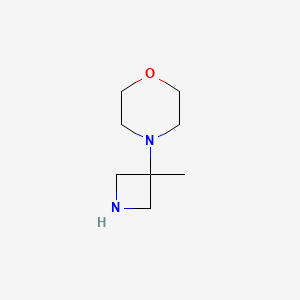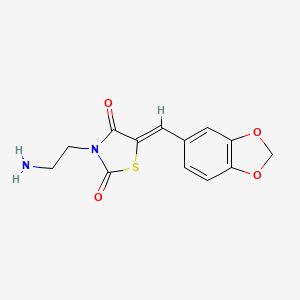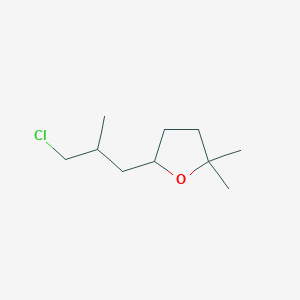
5-(3-Chloro-2-methylpropyl)-2,2-dimethyloxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-2-methylpropyl)-2,2-dimethyloxolane is an organic compound characterized by its unique structure, which includes a chlorinated alkyl group attached to an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-2-methylpropyl)-2,2-dimethyloxolane typically involves the reaction of 3-chloro-2-methylpropyl chloride with 2,2-dimethyloxolane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as distillation or recrystallization, to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Chloro-2-methylpropyl)-2,2-dimethyloxolane can undergo various chemical reactions, including:
Substitution Reactions: The chlorinated alkyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted oxolane derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically results in the formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-(3-Chloro-2-methylpropyl)-2,2-dimethyloxolane has several applications in scientific research:
Biology: The compound may be used in the study of biochemical pathways and as a potential intermediate in the synthesis of biologically active molecules.
Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activity, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mecanismo De Acción
The mechanism by which 5-(3-Chloro-2-methylpropyl)-2,2-dimethyloxolane exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of a new bond. The molecular targets and pathways involved vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-methylpropyl chloride: A precursor in the synthesis of 5-(3-Chloro-2-methylpropyl)-2,2-dimethyloxolane.
2,2-Dimethyloxolane: Another precursor used in the synthesis process.
Uniqueness
This compound is unique due to its specific structure, which combines a chlorinated alkyl group with an oxolane ring. This unique structure imparts distinct chemical properties, making it valuable in various applications.
Propiedades
Fórmula molecular |
C10H19ClO |
|---|---|
Peso molecular |
190.71 g/mol |
Nombre IUPAC |
5-(3-chloro-2-methylpropyl)-2,2-dimethyloxolane |
InChI |
InChI=1S/C10H19ClO/c1-8(7-11)6-9-4-5-10(2,3)12-9/h8-9H,4-7H2,1-3H3 |
Clave InChI |
WJPQWWAWAQNUNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1CCC(O1)(C)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




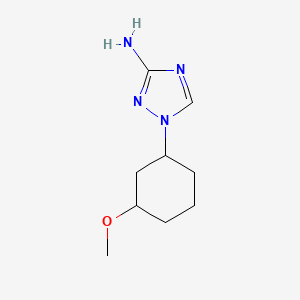
![1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol](/img/structure/B13191395.png)
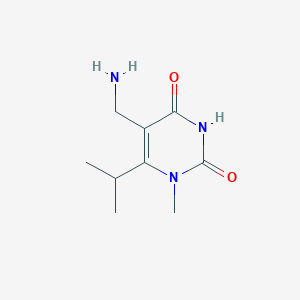
![Octahydropyrrolo[1,2-a]piperazine-2-sulfonyl chloride](/img/structure/B13191408.png)
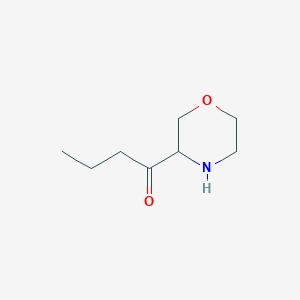
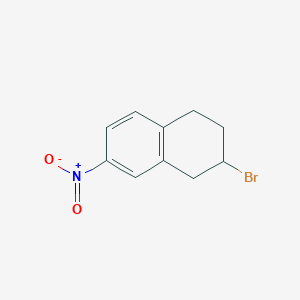
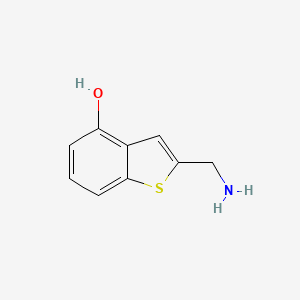


![6-Methyl-7-azabicyclo[4.2.0]octane](/img/structure/B13191447.png)
